molecular formula C18H19ClN2O5 B5726743 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate

Cat. No.: B5726743
M. Wt: 378.8 g/mol
InChI Key: VSTWPKGTYWBRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a dimethoxyphenyl group with a chloro-methylphenoxy group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form a Schiff base. This Schiff base is then reacted with 2-(4-chloro-3-methylphenoxy)acetic acid under specific conditions to yield the desired compound. Common reagents used in this synthesis include methanesulfonic acid (MsOH) and sodium borohydride (NaBH4) as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5/c1-11-8-13(5-6-14(11)19)25-10-17(22)26-21-18(20)12-4-7-15(23-2)16(9-12)24-3/h4-9H,10H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTWPKGTYWBRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.